9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene
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Overview
Description
9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene is a chemical compound with the molecular formula C22H15NO2 and a molecular weight of 325.37 g/mol . It is known for its unique structure, which includes a fluorene backbone with a nitrophenyl group attached via a prop-2-en-1-ylidene linkage . This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene typically involves the reaction of fluorene with a nitrophenylpropene derivative under specific conditions . The reaction conditions often include the use of a base to deprotonate the fluorene, followed by the addition of the nitrophenylpropene derivative to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar compounds to 9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene include other fluorene derivatives with different substituents on the aromatic rings . These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific nitrophenylpropene linkage, which imparts distinct chemical and biological properties .
Similar Compounds
- 9-[3-(2-Aminophenyl)prop-2-en-1-ylidene]fluorene
- 9-[3-(2-Methylphenyl)prop-2-en-1-ylidene]fluorene
- 9-[3-(2-Chlorophenyl)prop-2-en-1-ylidene]fluorene
Properties
IUPAC Name |
9-[3-(2-nitrophenyl)prop-2-enylidene]fluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-23(25)22-15-6-1-8-16(22)9-7-14-21-19-12-4-2-10-17(19)18-11-3-5-13-20(18)21/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVRONXTELQQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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